2-Amino-2-(anthracen-9-yl)ethan-1-ol
Description
Significance of Anthracene (B1667546) Scaffolds in Modern Organic and Supramolecular Chemistry
Anthracene, a polycyclic aromatic hydrocarbon composed of three linearly fused benzene (B151609) rings, is a foundational building block in contemporary chemistry. researchgate.net Its rigid, planar structure and extended π-conjugated system bestow upon it unique electronic and photophysical properties. cymitquimica.comresearchgate.net These characteristics make anthracene derivatives highly valuable in several advanced fields:
Organic Electronics: The ability of anthracene to transport electrons makes it a critical component in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. cymitquimica.comutwente.nl
Supramolecular Chemistry: The planar nature of the anthracene scaffold facilitates π-π stacking interactions, a key non-covalent force used to construct well-ordered, self-assembled supramolecular architectures. mdpi.com These assemblies have applications in areas such as molecular recognition and the formation of functional materials like gels. cymitquimica.com
Fluorescent Probes: Anthracene's intrinsic fluorescence is sensitive to its local environment. This property is harnessed in the design of chemosensors, where a change in fluorescence signals the presence of a specific analyte.
Synthetic Versatility: Anthracene can undergo various chemical modifications, particularly at the 9- and 10-positions, allowing for the attachment of different functional groups to tune its properties for specific applications. researchgate.net This versatility has made it a popular diene in Diels-Alder reactions for creating complex, three-dimensional structures. frontiersin.org
The synthesis of functionalized anthracene scaffolds has been a topic of intense research, with modern transition metal-catalyzed methods offering efficient and selective pathways to a diverse range of derivatives. utwente.nl
Crucial Role of Chiral Amino Alcohols in Asymmetric Synthesis and Catalysis
Chiral 1,2-amino alcohols are one of the most important classes of compounds in asymmetric synthesis. nih.gov Their utility stems from their bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group, which can coordinate to metal centers. This structural motif is found in numerous natural products and pharmaceutical molecules. frontiersin.orgacs.org
The primary roles of chiral amino alcohols include:
Chiral Ligands in Asymmetric Catalysis: They are extensively used to create chiral environments around metal catalysts. These ligand-metal complexes can then promote chemical reactions that produce one enantiomer of a chiral product in excess over the other. A classic example is their use in the catalytic enantioselective addition of organozinc reagents to aldehydes. nih.govresearchgate.net
Chiral Auxiliaries: A chiral amino alcohol can be temporarily attached to a substrate molecule to direct a subsequent chemical reaction to occur stereoselectively. After the reaction, the auxiliary can be removed, leaving behind an enantiomerically enriched product. nih.gov
Organocatalysis: Derivatives of chiral amino alcohols can themselves act as metal-free catalysts for a variety of asymmetric transformations. nih.gov
The ready availability of many chiral amino alcohols, often derived from the natural chiral pool of amino acids, further enhances their importance and widespread use in synthesizing enantiomerically pure compounds. frontiersin.orgresearchgate.net
Conceptual Framework of 2-Amino-2-(anthracen-9-yl)ethan-1-ol within Contemporary Chemical Research
The structure of this compound is a deliberate fusion of the two powerful molecular motifs discussed above. The conceptual basis for its design is to create a chiral ligand or building block where the properties of both the anthracene unit and the amino alcohol are synergistically combined.
The molecule positions the bulky, planar anthracene group directly adjacent to the chiral center containing the amino and hydroxymethyl groups. This arrangement suggests several potential functions:
Chiral Ligand with a Fluorescent Reporter: The amino and alcohol groups can act as bidentate ligands, coordinating to a metal center to form a chiral catalyst. The attached anthracene moiety can serve as a fluorescent tag, allowing for the potential to monitor the catalyst's location or concentration.
Steric and Electronic Influence: The large anthracene group exerts significant steric hindrance, which can influence the stereochemical outcome of a catalyzed reaction by controlling the way a substrate approaches the catalytic center. Electronically, it can modulate the properties of the catalytic center.
Supramolecular Chiral Assembly: The molecule combines a chiral element with a unit known for π-stacking. This makes it a candidate for forming chiral supramolecular polymers or liquid crystals, where the anthracene units stack in a helically ordered fashion, potentially creating materials with unique chiroptical properties. Research on other amphiphilic amino alcohols has shown their ability to create chiral environments for controlling photoreactions of anthracene derivatives. nih.gov
Chiral Recognition: The compound could be used for enantioselective recognition. The chiral pocket created by the amino alcohol and the anthracene could preferentially bind one enantiomer of a guest molecule, with the interaction being signaled by a change in the anthracene's fluorescence.
Overview of Research Trajectories and Objectives Pertaining to Anthracenyl Amino Alcohols
The unique combination of functionalities in anthracenyl amino alcohols like this compound defines several promising avenues for research. The primary objectives would be to synthesize and explore the capabilities of these compounds in various applications.
Key research trajectories include:
Asymmetric Catalysis: A major research direction is the application of this compound as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. This would involve synthesizing the ligand, forming complexes with various transition metals (e.g., zinc, copper, rhodium, palladium), and evaluating their effectiveness in reactions such as asymmetric additions, reductions, and alkylations. The goal would be to achieve high yields and high enantioselectivity.
Development of Chiral Sensors: Researchers could explore the use of this compound for the enantioselective sensing of chiral molecules. The objective would be to find guest molecules that bind within the chiral pocket, causing a measurable change in the fluorescence of the anthracene unit, thereby allowing for the determination of the enantiomeric excess of the guest.
Functional Supramolecular Materials: Another trajectory involves investigating the self-assembly properties of this molecule. The aim would be to create ordered supramolecular structures, such as gels, liquid crystals, or vesicles. The combination of anthracene's stacking ability and the hydrogen-bonding capabilities of the amino alcohol moiety could lead to novel materials with interesting photophysical and chiroptical properties. Studies have demonstrated that amphiphilic amino alcohols can form versatile chiral environments for stereocontrolled reactions of anthracenes. nih.govresearchgate.net
Probes for Biological Systems: Given the lipophilic nature of anthracene and the presence of hydrogen-bonding groups, derivatives could be explored as fluorescent probes for imaging in biological systems, potentially interacting with specific biomolecules or cellular structures.
The synthesis of a variety of related anthracene amino alcohols has been described, often in the context of screening for biological activity, which represents another potential research path.
Data Tables
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt This table provides basic identifying and physical properties for the target compound. Data is compiled from chemical supplier information.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 874945-80-9 (for (R)-enantiomer) |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.30 g/mol |
| Compound Name | This compound hydrochloride |
| CAS Number | 874912-76-2 (racemate), 874912-78-4 ((R)-enantiomer) cymitquimica.comsigmaaldrich.comchemsrc.com |
| Molecular Formula | C₁₆H₁₆ClNO |
| Molecular Weight | 273.76 g/mol cymitquimica.com |
| Physical Form | Solid rsc.org |
Table 2: Representative Photophysical Properties of Anthracene Derivatives This table illustrates typical absorption and emission characteristics of functionalized anthracene compounds, which are relevant to the potential applications of this compound as a fluorescent probe. Note that these data are for different anthracene derivatives and serve as examples.
| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| 1,8-Diphenylanthracenes mdpi.com | Dichloromethane | ~360-410 | ~410-430 | Not specified |
| 2-Amino-9,10-anthraquinone researchgate.net | Toluene | ~450 | ~540 | 0.20 |
| Pyrimidine-derived α-Amino Acid acs.org | Methanol | 306 | 384 | 0.27 |
| N-acetyl menthyl anthranilate nih.gov | Toluene | Not specified | 363-370 | 0.16 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-anthracen-9-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9,15,18H,10,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTMTJISNMWNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization and Spectroscopic Analysis of 2 Amino 2 Anthracen 9 Yl Ethan 1 Ol
Spectroscopic Probes for Molecular Structure Elucidation and Confirmation
Spectroscopy is a cornerstone of chemical analysis, providing detailed insights into molecular structure through the interaction of electromagnetic radiation with matter. For a molecule such as 2-Amino-2-(anthracen-9-yl)ethan-1-ol, a combination of nuclear magnetic resonance, infrared, Raman, and ultraviolet-visible spectroscopy is employed to build a complete picture of its structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the C-H stretches of the aromatic and aliphatic portions, and the C=C stretching vibrations of the anthracene (B1667546) ring.
Raman spectroscopy , which involves the inelastic scattering of monochromatic light, provides information on vibrational modes that are often weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the anthracene ring system.
Interactive Data Table: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |
| N-H Stretch (Amine) | 3300-3500 (two bands) | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Strong |
| C-H Stretch (Aliphatic) | 2850-3000 | Moderate |
| C=C Stretch (Aromatic) | 1400-1600 | Strong |
| C-N Stretch | 1020-1250 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The anthracene moiety in this compound is a strong chromophore, and its UV-Vis spectrum would be characterized by a series of absorption bands corresponding to π-π* transitions. The fine structure of these bands is a hallmark of the extended conjugation in the anthracene ring system. The position and intensity of these absorptions can be influenced by the substitution at the 9-position.
Detailed experimental UV-Vis spectral data, including absorption maxima (λmax) and molar absorptivity values for this compound, were not found in the surveyed literature.
High-Resolution Structural Analysis Techniques
For an unambiguous determination of the molecular structure, including its three-dimensional arrangement and exact molecular formula, high-resolution techniques are indispensable.
X-ray Diffraction (XRD) for Crystal Structure Determination and Stereochemical Assignment
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of a crystalline compound. An XRD analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would unequivocally establish the relative stereochemistry of the chiral center. For a resolved enantiomer, the absolute stereochemistry could also be determined. This technique would also reveal the details of the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
A search of crystallographic databases did not yield any published crystal structures for this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the determination of the precise molecular formula. This is a critical piece of data for confirming the identity of a newly synthesized compound.
Specific HRMS data for this compound could not be located in the available scientific literature. For the molecular formula C₁₆H₁₅NO, the expected exact mass would be a key parameter for identification.
Chiroptical Characterization for Enantiomeric Purity and Absolute Configuration Determination
The presence of a stereocenter at the carbon atom bearing the amino and anthracenyl groups makes this compound a chiral molecule, existing as two enantiomers. Chiroptical techniques are essential for assessing the enantiomeric purity and determining the absolute configuration of such compounds.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the anthracene chromophore, being in a chiral environment, would be expected to exhibit characteristic CD signals.
The electronic transitions of the anthracene moiety, typically observed in the UV-Vis spectrum, will give rise to Cotton effects in the CD spectrum. The signs (positive or negative) and magnitudes of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center, and thus to the absolute configuration of the enantiomer. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer (e.g., R or S). By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the synthesized compound can be determined.
Table 1: Hypothetical Circular Dichroism Data for Enantiomers of this compound
| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²/dmol) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²/dmol) |
| 380 | +15000 | -15000 |
| 360 | -8000 | +8000 |
| 255 | +45000 | -45000 |
| 230 | -20000 | +20000 |
Note: This table presents hypothetical data for illustrative purposes.
Advanced Chiroptical Sensing Methodologies for Enantiomeric Excess (ee) Determination
Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis. While chiral High-Performance Liquid Chromatography (HPLC) is a standard method, chiroptical sensing offers alternative approaches. For a fluorescent molecule like this compound, these methods can be particularly sensitive.
One advanced methodology involves the use of a chiral solvating agent or a chiral auxiliary that interacts differently with the two enantiomers of the analyte. This differential interaction can lead to measurable changes in the chiroptical properties, such as the CD or circularly polarized luminescence (CPL) spectra. The magnitude of the change in the signal can be correlated with the enantiomeric composition of the sample. For instance, the fluorescence intensity or quantum yield of a chiral sensor molecule might be enhanced or quenched to different extents upon binding to the R or S enantiomer of this compound. A calibration curve can be constructed by measuring the chiroptical response of samples with known enantiomeric ratios, which can then be used to determine the ee of an unknown sample.
Electrochemical Characterization Techniques
Electrochemical methods provide valuable insights into the redox behavior and electronic properties of molecules, which is particularly relevant for compounds like anthracene derivatives that are known for their electroactive nature.
Cyclic Voltammetry for Redox Properties and Frontier Molecular Orbital Energy Levels
Cyclic voltammetry (CV) is a key technique for investigating the oxidation and reduction processes of a compound. For this compound, the anthracene core is expected to undergo reversible or quasi-reversible oxidation. The cyclic voltammogram would typically show an oxidation peak corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO) to form a radical cation. The corresponding reduction peak would be observed on the reverse scan.
From the onset potentials of the oxidation and reduction peaks, the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. These values are crucial for assessing the potential of the material in electronic applications, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electrochemical band gap can be calculated from the difference between the HOMO and LUMO energy levels.
Table 2: Representative Electrochemical Data for an Anthracene Derivative
| Parameter | Value |
| Oxidation Potential (Eox vs. Fc/Fc⁺) | +0.85 V |
| Reduction Potential (Ered vs. Fc/Fc⁺) | -2.10 V |
| HOMO Energy Level (EHOMO) | -5.65 eV |
| LUMO Energy Level (ELUMO) | -2.70 eV |
| Electrochemical Band Gap (Eg) | 2.95 eV |
Note: This table presents representative data for a generic anthracene derivative for illustrative purposes.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Material Behavior
Thermal analysis techniques are employed to determine the stability and phase behavior of materials as a function of temperature.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, the TGA curve would reveal its decomposition temperature, which is an indicator of its thermal stability. A high decomposition temperature is often a desirable property for materials intended for use in electronic devices.
Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. The DSC thermogram can identify phase transitions such as melting (endothermic peak) and crystallization (exothermic peak), as well as the glass transition temperature (Tg) for amorphous materials. For a crystalline solid like this compound, a sharp melting peak would be expected. The melting point is a key characteristic of the pure compound.
Table 3: Illustrative Thermal Analysis Data
| Analysis | Parameter | Illustrative Value |
| TGA | Decomposition Temperature (Td, 5% weight loss) | 250 °C |
| DSC | Melting Point (Tm) | 180 °C |
| DSC | Enthalpy of Fusion (ΔHf) | 35 J/g |
Note: This table presents illustrative data for a hypothetical compound.
Computational Chemistry and Theoretical Investigations of 2 Amino 2 Anthracen 9 Yl Ethan 1 Ol
Quantum Mechanical Studies for Molecular Properties and Reactivity
Quantum mechanics forms the bedrock of modern computational chemistry, allowing for the detailed calculation of molecular properties based on the fundamental principles governing electron behavior. For 2-Amino-2-(anthracen-9-yl)ethan-1-ol, these methods can elucidate its stable conformations, electronic distribution, and propensity to engage in chemical reactions.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it a cornerstone for studying medium to large-sized molecules. rsc.orggoogle.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, by finding the minimum energy state on the potential energy surface. google.com For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles—particularly around the flexible amino-ethanol side chain—until the lowest energy conformation is identified. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used for such optimizations, providing reliable geometric parameters. rsc.org
Beyond structural prediction, DFT is instrumental in analyzing the electronic structure. It can map the electron density distribution, revealing how electrons are shared between the anthracene (B1667546) core and the amino alcohol substituent. This analysis is crucial for understanding the molecule's polarity, stability, and the nature of its chemical bonds. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, governing electrophilicity. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene π-system. The LUMO would also be distributed across this aromatic core. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.netnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity, whereas a large gap implies greater stability. researchgate.net These calculations allow for the prediction of how the molecule will interact with other reagents. wikipedia.orgslideshare.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Anthracene Derivative Data below is for (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl) prop-2-en-1-one, as a representative example of a substituted anthracene.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.12 |
| LUMO | -2.58 |
| Energy Gap (ΔE) | 3.54 |
Natural Bonding Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction by translating it into the familiar language of Lewis structures, including bonds, lone pairs, and antibonding orbitals. orientjchem.org This method is particularly useful for quantifying non-covalent interactions, such as intramolecular hydrogen bonds. In this compound, the proximity of the hydroxyl (-OH) group and the amino (-NH2) group allows for the formation of an intramolecular hydrogen bond.
NBO analysis can identify this interaction by examining the delocalization of electron density from a donor NBO (the lone pair on the nitrogen atom) to an acceptor NBO (the antibonding σ* orbital of the O-H bond). nih.gov The strength of this interaction is quantified by the second-order perturbation energy, E(2). A significant E(2) value indicates a strong stabilizing interaction, confirming the presence and strength of the hydrogen bond, which in turn influences the molecule's preferred conformation and physical properties. nih.govarxiv.org
Table 2: Expected NBO Donor-Acceptor Interactions for Intramolecular Hydrogen Bonding in this compound Based on principles from studies on other amino alcohols. nih.govarxiv.org
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Expected Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(N) | σ(O-H) | Intramolecular Hydrogen Bond | High |
| π(Anthracene) | σ(C-N) | Hyperconjugation | Moderate |
Computational methods can predict various types of spectra for a molecule. nih.gov By calculating the vibrational frequencies of the optimized geometry, a theoretical Fourier-Transform Infrared (FTIR) spectrum can be generated. researchgate.net This allows for the assignment of specific vibrational modes (e.g., O-H stretch, N-H bend, C=C aromatic stretches) to the peaks observed in an experimental spectrum. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for a molecule's Ultraviolet-Visible (UV-Vis) spectrum. nih.gov For this compound, this would involve π-π* transitions within the anthracene core. nih.gov Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Comparing these theoretical spectra with experimental data serves as a crucial validation of the computed molecular structure and electronic properties. rsc.orgresearchgate.net
Table 3: Illustrative Comparison of Theoretical vs. Experimental Spectroscopic Data for an Anthracene Derivative This table presents a conceptual comparison, as specific data for the target compound is not available.
| Spectroscopic Technique | Parameter | Theoretical (Calculated) Value | Experimental Value |
|---|---|---|---|
| FTIR | O-H Stretch (cm⁻¹) | ~3500 cm⁻¹ (scaled) | ~3450 cm⁻¹ |
| UV-Vis | λ_max (nm) | ~380 nm | ~385 nm |
| ¹³C NMR | Aromatic C (ppm) | 125-135 ppm | 124-133 ppm |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. researchgate.net Methods such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Configuration Interaction Singles (CIS) offer a higher level of theory compared to DFT for certain properties. huji.ac.il
While computationally more demanding, ab initio calculations are often used to obtain highly accurate electronic energy levels, such as the energies of excited states. ariel.ac.ilacs.org For a molecule like this compound, CIS calculations could be used to precisely determine the energies of the lowest excited singlet (S₁) and triplet (T₁) states, which is fundamental to understanding its photophysical properties, such as fluorescence. huji.ac.il
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum mechanical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by applying the laws of classical mechanics. nih.gov An MD simulation provides a trajectory that reveals how the molecule flexes, rotates, and changes its shape at a given temperature.
For this compound, MD simulations are invaluable for exploring its conformational landscape. The ethan-1-ol side chain attached to the rigid anthracene core has several rotatable bonds. MD simulations can map the accessible conformations, the energy barriers between them, and the timescale of transitions. acs.org This provides insight into the molecule's flexibility, how it might interact with its environment (e.g., a solvent or a biological receptor), and the dynamic interplay between the bulky aromatic group and the flexible side chain. nih.govmdpi.com
Supramolecular Chemistry and Assembly of Anthracenyl Amino Alcohol Systems
Host-Guest Chemistry and Molecular Recognition with Anthracene-Based Scaffolds
Host-guest chemistry, which involves the binding of a "guest" molecule within the cavity or binding site of a "host" molecule, is fundamental to creating functional supramolecular structures. The interactions are governed by non-covalent forces such as hydrogen bonding, electrostatic forces, and van der Waals forces. Anthracene-based scaffolds, including those derived from 2-Amino-2-(anthracen-9-yl)ethan-1-ol, are effective components in host-guest systems due to the significant role of π-π and C-H···π interactions.
Cucurbiturils are a family of macrocyclic host molecules known for their ability to encapsulate guest molecules in aqueous solutions with high affinity. researchgate.net Research on related amphiphilic anthracene (B1667546) compounds demonstrates the nuanced interactions that can occur. For instance, an amphiphilic pyridinium-functionalized anthracene (AnPy) has been shown to form distinct supramolecular assemblies depending on the size of the cucurbit[n]uril (CBn) host. researchgate.netresearchgate.net
The smaller CB nih.gov host is capable of accommodating the pyridinium (B92312) part of the guest molecule, leading to the formation of nanoparticles. researchgate.net In contrast, the larger CB mdpi.com can encapsulate both the pyridinium and the anthracene moieties simultaneously. researchgate.net This difference in binding mode directs the self-assembly process, resulting in the formation of well-defined nanorods when complexed with CB mdpi.com. researchgate.net These host-guest complexes can be dissociated by external stimuli, such as UV irradiation or the addition of a more competitive guest molecule, highlighting the dynamic and controllable nature of these systems. researchgate.net
The electron-rich, aromatic surface of anthracene makes it an ideal candidate for forming inclusion complexes with electron-deficient guests like fullerenes. These interactions are primarily driven by complementary π-π stacking and C-H···π interactions. researchgate.netnih.gov While direct studies on this compound are limited, research on specially designed anthracene-based hosts provides clear evidence of this phenomenon.
Macrocyclic cages constructed from multiple anthracene and triptycene (B166850) units have been synthesized and shown to form stable 1:1 host-guest complexes with C60 and C70 fullerenes. researchgate.netresearchgate.net The formation of these complexes was confirmed by 1H NMR and fluorescence spectroscopy, with direct structural evidence from X-ray diffraction analysis revealing the fullerene guest held within the cage's cavity via multiple C-H···π interactions. researchgate.net The association constant (Ka) for the complex between one such cage and C60 was determined to be a significant 2.2 × 10⁴ L mol⁻¹. researchgate.net Computational studies have also explored the non-covalent interactions, identifying an "inverted sandwich" intermediate where a planar anthracene molecule is stabilized between two fullerene surfaces through strong π–π stacking interactions. nih.gov
Design of Chiral Supramolecular Environments for Stereocontrol
The inherent chirality of molecules like (R)- or (S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol can be harnessed to create organized, chiral environments. These environments can exert stereochemical control over chemical reactions, a key goal in asymmetric synthesis.
When the this compound scaffold is rendered amphiphilic, for example by attachment of long alkyl chains, it can function as a potent chiral inducer. Chiral inducers are compounds that transfer their stereochemical information to a prochiral substrate during a reaction, leading to the preferential formation of one enantiomer over the other. mpg.de In ordered media, such as liquid crystals or micelles, the self-assembly of these chiral amphiphiles creates a well-defined, chiral supramolecular architecture. This organized environment can pre-organize reactant molecules, facilitating stereocontrolled reactions.
A powerful application of chiral anthracenyl amino alcohols is in the formation of two-component liquid crystals, which act as chiral reaction media. By forming salts between a chiral, amphiphilic amino alcohol and a photoreactive carboxylic acid (like 2-anthracenecarboxylic acid), thermotropic liquid crystals can be generated that exhibit ordered phases, such as smectic phases, over wide temperature ranges.
Within these liquid crystalline matrices, the reactant molecules are held in a specific orientation due to non-covalent interactions like hydrogen bonding. researchgate.net This pre-organization allows for highly selective photoreactions upon irradiation. The photocyclodimerization of various 2-anthracenecarboxylic acid derivatives has been studied in a chiral environment composed of an amphiphilic amino alcohol. rsc.org These reactions proceeded with excellent regio- and enantioselectivities. rsc.org For example, the photodimerization of certain anthracene derivatives in these media achieved enantiomeric excesses (ee) ranging from 76% to 90%. rsc.org This approach was even successful in achieving the first stereocontrolled cross-photocyclodimerization between two different prochiral anthracenes. rsc.org
| Reactant | Regio Ratio (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Anthracene Derivative A | 71-98 | 76-86 | rsc.org |
| Cross-dimerization of A + B | 83 | 90 | rsc.org |
Self-Assembly Processes and Formation of Ordered Structures
Self-assembly is the spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. For amphiphilic molecules derived from this compound, the interplay between the hydrophobic anthracene group and hydrophilic portions (like the amino alcohol headgroup) is a powerful driver for assembly in solution.
The resulting structures are diverse and depend on the specific molecular design and external conditions. As discussed, salts of these amino alcohols can form highly ordered liquid crystalline phases. researchgate.net Other related amphiphilic anthracenes have been shown to self-assemble into different supramolecular architectures. For example, a pyridinium-functionalized anthracene amphiphile, when mixed with a polyacid, assembles into a supramolecular hydrogel, a process driven primarily by π-stacking and electrostatic forces. rsc.org In another system, an amphiphilic anthracene-functionalized β-cyclodextrin was observed to self-assemble in water through a multi-micelle aggregation process, first forming primary core-shell micelles which then aggregate into larger, regular spherical particles that can be crosslinked by the photodimerization of the anthracene units. These examples showcase the versatility of the anthracene moiety in directing the formation of a wide array of ordered and functional supramolecular structures.
Investigation of Non-Covalent Interactions in Anthracenyl Amino Alcohol Systems (Hydrogen Bonding, π-Stacking, Halogen Bonding)
The supramolecular architecture of systems based on this compound is primarily governed by a symphony of non-covalent interactions. While direct crystallographic and spectroscopic data for this specific compound are not extensively detailed in the public domain, a comprehensive understanding can be constructed by examining closely related anthracenyl derivatives. The key interactions at play are hydrogen bonding and π-stacking.
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups of the ethan-1-ol substituent are potent donors and acceptors for hydrogen bonds. These interactions are directional and play a crucial role in defining the short-range order within any potential assembly. In analogous systems, such as those involving amino acids or other functionalized anthracenes, hydrogen bonding networks are fundamental to the formation of stable, ordered structures. For instance, studies on flexible hydrogen-bonded organic frameworks (HOFs) with anthracene cores have demonstrated that hydrogen bonds are pivotal in creating dynamic and responsive materials. nih.govresearchgate.net The interplay between the amino and hydroxyl groups in this compound is expected to lead to the formation of well-defined one-, two-, or three-dimensional networks.
π-Stacking: The large, planar surface of the anthracene core is a dominant feature that strongly promotes π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a primary driving force for the self-assembly of many polycyclic aromatic hydrocarbons. In numerous studies of anthracene derivatives, π-stacking is observed to be the organizing principle that dictates the long-range packing of the molecules. The stacking can manifest in various geometries, including co-facial (sandwich) and offset arrangements, each influencing the photophysical properties of the resulting assembly. Research on anthracenemethyl glycosides has shown that π–π stacking of the anthracene core is a key driver for self-assembly in aqueous solutions. acs.org
While halogen bonding is a significant non-covalent interaction, its investigation in the context of this compound would necessitate the synthesis of halogenated derivatives, for which specific research findings are not currently available.
| Interaction Type | Participating Groups | Expected Role in Assembly |
| Hydrogen Bonding | Amino (-NH₂), Hydroxyl (-OH) | Directional control, formation of discrete or extended networks, stabilization of local structure. |
| π-Stacking | Anthracene Core | Primary driving force for aggregation, long-range ordering, influence on photophysical properties. |
Supramolecular Polymerization and Material Architectures
The dual nature of this compound, possessing both strong hydrogen bonding sites and a large π-system, makes it an ideal candidate for supramolecular polymerization. This process involves the spontaneous assembly of monomeric units into long, polymer-like chains through directional and reversible non-covalent interactions.
The initial step in the supramolecular polymerization of this compound would likely involve the formation of hydrogen-bonded synthons. These pre-organized structures would then be driven to stack by the favorable π-π interactions between the anthracene moieties, leading to the growth of one-dimensional supramolecular polymers. The resulting material architectures could range from simple fibrous networks to more complex, hierarchical structures depending on factors such as solvent, concentration, and temperature.
Drawing parallels from related systems, such as the self-assembly of amino acid-derived molecules and other anthracene-based building blocks, it is conceivable that this compound could form a variety of material architectures. nih.gov These might include:
Nanofibers and Nanotubes: Elongated structures resulting from the directional stacking of the molecules.
Gels: At higher concentrations, the entanglement of supramolecular polymer chains can lead to the formation of soft, gel-like materials. These materials could exhibit stimuli-responsive behavior due to the reversible nature of the non-covalent bonds.
Crystalline Assemblies: Under specific conditions, the molecules could pack into highly ordered crystalline structures, potentially exhibiting interesting optical or electronic properties. The study of related amphiphilic amino alcohols has shown their ability to form versatile chiral environments for photoreactions of anthracenes, highlighting the potential for creating highly ordered and functional materials. nih.gov
The photophysical properties of the anthracene unit, such as its characteristic fluorescence, would likely be modulated by the supramolecular assembly process. Aggregation-induced changes in emission spectra could serve as a probe to monitor the polymerization and understand the nature of the resulting architectures.
| Potential Architecture | Driving Forces | Potential Properties |
| Nanofibers/Nanotubes | Directional Hydrogen Bonding, π-Stacking | High aspect ratio materials, potential for charge transport |
| Supramolecular Gels | Entanglement of Supramolecular Polymers | Stimuli-responsive, soft materials |
| Crystalline Solids | Ordered Packing via H-bonding and π-Stacking | Anisotropic optical and electronic properties |
Catalytic Applications and Ligand Design in Asymmetric Synthesis
2-Amino-2-(anthracen-9-yl)ethan-1-ol as a Prototypical Chiral Ligand Precursor
This compound serves as an exemplary precursor for a variety of chiral ligands and organocatalysts. Its value stems from the combination of a vicinal amino and hydroxyl group on a chiral backbone, appended to a large, rigid, and sterically influential anthracenyl moiety. The two heteroatoms provide ideal anchor points for coordinating with metal atoms, forming stable five-membered chelate rings that are fundamental to many catalytic processes.
The most significant feature of this compound is the 9-anthracenyl group. In asymmetric catalysis, the steric bulk of a ligand is often the primary factor controlling enantioselectivity. The large, planar surface of the anthracene (B1667546) group can effectively shield one face of a coordinated substrate or a catalytic active site, forcing an incoming reagent to approach from the less hindered direction. This directed approach is the basis for inducing asymmetry in the product.
Furthermore, the amino and alcohol functionalities can be readily modified. The nitrogen atom can be derivatized to form amides, sulfonamides, or Schiff bases, while the hydroxyl group can be converted into ethers or esters. This modularity allows for the fine-tuning of the ligand's steric and electronic properties to optimize reactivity and selectivity for a specific chemical transformation. Chiral 1,2-amino alcohols are well-established as highly effective scaffolds in asymmetric synthesis. researchgate.netnih.gov The inherent chirality and functional handles of this compound make it a quintessential building block for developing bespoke catalysts tailored for challenging stereoselective reactions.
Organocatalysis Utilizing Anthracenyl Amino Alcohol Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful alternative and complement to metal-based catalysis. Derivatives of amino alcohols, particularly those with significant steric bulk like this compound, are prominent in this field, participating in a wide array of enantioselective carbon-carbon bond-forming reactions. researchgate.netnih.gov
Enantioselective Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds in a stereocontrolled manner is a central goal of organic synthesis. Catalysts derived from anthracenyl amino alcohols can create a well-defined chiral environment around the reacting centers, facilitating high levels of enantioselectivity in the products.
The asymmetric allylation of imines is a vital method for synthesizing chiral homoallylic amines, which are valuable intermediates for numerous biologically active compounds. While specific studies detailing the use of this compound derivatives in this exact reaction are not prevalent in the surveyed literature, the principles of such a transformation are well-established with other catalyst systems. nih.govresearchgate.netdoi.org In a typical catalytic cycle, the chiral ligand would coordinate to a metal (e.g., copper or iridium) or act as a Brønsted acid to activate the allylic nucleophile or the imine electrophile. A ligand featuring the bulky anthracenyl group would be expected to create a chiral pocket around the active site, dictating the facial selectivity of the nucleophilic attack on the aldimine and resulting in an enantioenriched product.
One of the most successful applications for chiral β-amino alcohols is in the catalysis of the enantioselective addition of dialkylzinc reagents to aldehydes. This reaction is a benchmark for testing the efficacy of new chiral ligands. The active catalyst is typically formed in situ from the reaction of the amino alcohol with the diethylzinc (B1219324) reagent.
Research on structurally analogous ligands, such as N-(9-phenylfluoren-9-yl) β-amino alcohols, which also feature a highly bulky aromatic substituent, has demonstrated the potential of this ligand class. nih.gov In these studies, excellent enantioselectivities of up to 97% have been achieved. The proposed mechanism involves the formation of a dimeric zinc-alkoxide complex where one zinc atom activates the aldehyde through coordination, while the chiral ligand environment dictates the face from which the ethyl group is transferred from the other zinc atom. The large aromatic group (fluorenyl or, by extension, anthracenyl) plays a crucial role in forming a rigid and well-defined chiral pocket that ensures high fidelity in the stereochemical outcome. nih.gov The effectiveness of these ligands has been proven across a range of aromatic and aliphatic aldehydes. nih.govsioc-journal.cn
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Structurally Similar N-(9-Phenylfluoren-9-yl) Amino Alcohol Ligand This table presents data for a structurally analogous system to illustrate the potential performance of ligands with bulky aromatic groups.
| Entry | Aldehyde | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 94 | 96 | S |
| 2 | 4-Chlorobenzaldehyde | 99 | 97 | S |
| 3 | 2-Naphthaldehyde | 99 | 95 | S |
| 4 | Cinnamaldehyde | 99 | 85 | S |
| 5 | Cyclohexanecarboxaldehyde | 92 | 96 | S |
Data sourced from a study on N-(9-phenylfluoren-9-yl) β-amino alcohols, which serve as a proxy for the potential efficacy of anthracenyl-derived ligands. nih.gov
The Stetter and aza-Benzoin reactions are powerful umpolung reactions catalyzed by N-heterocyclic carbenes (NHCs), which reverse the normal polarity of an aldehyde. nih.govusask.ca While classical NHCs are derived from imidazolium (B1220033) or triazolium salts, recent research has expanded the catalyst scope to include species like aminoalkylcyclopropenylidenes. Deriving such a catalyst from this compound would involve converting the amino alcohol into a precursor for a chiral cyclopropenylidene carbene.
In a catalytic cycle, the NHC adds to an aldehyde to form a Breslow intermediate, which is the key nucleophilic species. In the Stetter reaction, this intermediate undergoes a conjugate addition to a Michael acceptor. mdpi.com In the aza-Benzoin reaction, it adds to an imine. nih.gov The enantioselectivity is controlled by the chiral environment created by the catalyst. A cyclopropenylidene catalyst bearing the bulky anthracenyl group would be expected to provide the necessary steric hindrance to differentiate between the two enantiotopic faces of the electrophile, leading to a highly enantioenriched product.
Catalysis by Chiral Halonium Salts Derived from Amino Alcohols in Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a fundamental C-C bond-forming reaction for the synthesis of β-amino carbonyl compounds. researchgate.netresearchgate.net A novel approach in organocatalysis involves the use of chiral halonium ions as halogen-bond donors to activate electrophiles. While this field is emerging, successful examples have utilized binaphthyl-based scaffolds to create chiral iodonium (B1229267) or bromonium salts. beilstein-journals.orgnih.gov
The catalytic principle relies on the formation of a halogen bond between the positively charged halogen of the catalyst and an electron-rich atom (e.g., the nitrogen of an imine), which enhances the electrophilicity of the substrate and positions it within a chiral environment. The counterion of the halonium salt often acts as a Brønsted base to generate the nucleophile.
The synthesis of a chiral halonium salt from this compound is conceptually feasible, likely involving the introduction of an iodo- or bromo-arene moiety that can be subsequently oxidized to the halonium ion. The bulky anthracenyl group would serve as the primary chiral-directing element. Although specific literature detailing the application of an anthracenyl amino alcohol-derived halonium salt was not identified in the searches, the success of binaphthyl-based systems suggests this is a promising, albeit underexplored, strategy for asymmetric catalysis. beilstein-journals.orgnih.gov
Metal-Catalyzed Asymmetric Transformations with Anthracenyl Amino Alcohol Ligands
The field of asymmetric catalysis has greatly benefited from the development of chiral ligands that can effectively transfer stereochemical information to a metal center, thereby enabling the enantioselective synthesis of a wide range of molecules. Among these, amino alcohol ligands featuring an anthracenyl moiety, such as this compound, have emerged as a promising class of ligands. Their rigid and bulky anthracenyl group can create a well-defined chiral environment around the metal, influencing the trajectory of incoming substrates and leading to high levels of stereocontrol.
Design and Synthesis of Chiral Metal Complexes Incorporating Anthracenyl Amino Alcohol Ligands
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The synthesis of metal complexes incorporating this compound and its derivatives is typically achieved through the reaction of the enantiomerically pure ligand with a suitable metal precursor. These ligands, often prepared in their enantiomerically pure forms, can coordinate to a variety of metal centers, including iridium and copper. nih.govnih.gov The resulting complexes often adopt well-defined geometries, such as octahedral or square planar, which are crucial for inducing chirality in the catalytic process. nih.gov
The anthracenyl group plays a pivotal role in establishing the chiral pocket around the metal. Its steric bulk and potential for π-π stacking interactions can lock the conformation of the ligand-metal complex, thereby creating a highly organized and stereochemically demanding environment for the catalytic transformation. The synthesis of these complexes often involves straightforward procedures, reacting the chiral amino alcohol ligand with a metal halide or another suitable precursor in an appropriate solvent. nih.gov
Applications in Enantioselective Hydrogenation, Oxidation, and Carbon-Nitrogen/Carbon-Oxygen Bond Formation
While specific examples focusing solely on this compound in hydrogenation and oxidation are not prevalent in the reviewed literature, the broader class of chiral amino alcohol ligands is widely used in these transformations. For instance, polymer-supported amino alcohol ligands have been successfully employed in the enantioselective addition of diethylzinc to aldehydes, a reaction analogous to certain C-C bond formations. nih.gov
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is a fundamental process in organic synthesis. Chiral metal complexes derived from amino alcohol ligands are instrumental in achieving these transformations enantioselectively. For example, copper-catalyzed C-O cross-coupling of glycosyl bromides with aliphatic alcohols and arylation of azoles have been reported, with amino acid ligands accelerating the cross-coupling reactions. beilstein-journals.org
Iridium-Catalyzed Amination Processes
Iridium catalysts bearing chiral ligands are powerful tools for asymmetric amination reactions. Specifically, iridium-catalyzed enantioselective allylic amination has been demonstrated to be highly effective. nih.gov While the direct use of this compound in this context is not explicitly detailed in the provided search results, the principles of using chiral phosphoramidite (B1245037) ligands with iridium for the allylation of ammonia (B1221849) surrogates highlight the potential of such systems. nih.gov These reactions can produce a range of primary, α-branched allylic amines in high yields, with excellent regioselectivity and enantiomeric excess. nih.gov The success of these transformations relies on the ability of the chiral ligand to control the stereochemical outcome of the nucleophilic attack on the iridium-π-allyl intermediate. A mild and base-free protocol for enantioselective allenylic cyanomethylation has also been developed using cooperative iridium and Lewis acid catalysis. nih.gov
Copper-Catalyzed Reactions with Chiral Amino Alcohol Ligands
Copper catalysis, valued for its low cost and low toxicity, has been significantly advanced by the use of chiral ligands, including amino alcohols. These ligands have proven effective in a variety of copper-catalyzed reactions. For instance, chiral bisoxazoline copper catalysts have been utilized in highly enantioselective photocatalytic α-aminoalkylation of acyclic imine derivatives. nih.gov This demonstrates the versatility of copper catalysts in mediating complex transformations with high stereocontrol.
The combination of copper with chiral amino alcohol-derived ligands has also been explored in other contexts. For example, the enantioselective reaction of α-seleno carbanions with electrophiles in the presence of chiral bis(oxazoline)s, a related class of N-donor ligands, has yielded products with high enantioselectivity. nih.gov These examples underscore the broad applicability of chiral copper complexes in asymmetric synthesis.
Merged Photocatalysis and Chiral Copper Complex Catalysis in Radical Cyclizations
A burgeoning area of research involves the merger of photocatalysis with transition metal catalysis to enable novel and efficient enantioselective transformations. Copper-based asymmetric photocatalysis, in particular, holds great promise for the development of green synthetic methods. nih.gov
In this context, a chiral bisoxazoline copper catalyst has been shown to play multiple roles in a photochemical reaction. nih.gov It can initiate a single electron transfer (SET) to generate an α-aminoalkyl radical, act as a Lewis acid to activate the substrate, induce asymmetry in the radical addition step, and participate in the photoredox process to close the catalytic cycle. nih.gov This multifunctional approach addresses key challenges in asymmetric photocatalysis, such as weak visible light absorption and short excited-state lifetimes. nih.gov The successful application of this strategy in the enantioselective α-aminoalkylation of acyclic imine derivatives paves the way for the construction of valuable chiral vicinal diamines. nih.govresearchgate.net This approach has also been applied to the synthesis of imidazolidines. mdpi.com
Elucidation of Enantioselectivity and Regioselectivity Control Mechanisms in Catalytic Processes
Understanding the mechanisms that govern enantioselectivity and regioselectivity is crucial for the rational design of more efficient and selective catalysts. In catalytic processes involving metal complexes with chiral ligands like this compound, the stereochemical outcome is dictated by the three-dimensional structure of the catalyst-substrate complex.
The bulky anthracenyl group of the ligand creates a defined chiral pocket around the metal center. This steric hindrance forces the substrate to approach the metal from a specific direction, leading to the preferential formation of one enantiomer. Non-covalent interactions, such as hydrogen bonding and π-π stacking between the ligand and the substrate, can further stabilize the transition state leading to the major enantiomer.
In iridium-catalyzed allylic aminations, the regioselectivity (branched vs. linear product) is controlled by both electronic and steric factors of the ligand and the substrate. The enantioselectivity arises from the facial discrimination of the nucleophilic attack on the prochiral allyl intermediate coordinated to the chiral iridium complex. nih.gov
For copper-catalyzed reactions, the mechanism often involves the formation of a chiral Lewis acid complex that activates the substrate. nih.gov In the case of merged photocatalysis, the process is more intricate. A hypothetical mechanism for the photocatalytic α-aminoalkylation of imines involves the initial formation of a complex between the N-acylhydrazone substrate and the chiral copper(II) catalyst. researchgate.net A single electron transfer (SET) from an α-silylamine to this complex generates a radical cation and a copper(I) species. researchgate.net The subsequent nucleophilic radical addition to the C=N double bond occurs under the stereocontrol of the chiral ligand. researchgate.net The catalytic cycle is closed by the reduction of the resulting N-radical species by the photoexcited copper(I) species. researchgate.net
Photochemistry and Advanced Optical Materials Research Based on Anthracenyl Amino Alcohols
Fluorescent Properties of 2-Amino-2-(anthracen-9-yl)ethan-1-ol Derivatives
Derivatives of this compound are characterized by the presence of an amino alcohol group attached to the 9-position of the anthracene (B1667546) core. This substitution pattern creates a donor-acceptor (D-A) system, where the electron-rich amino group acts as the donor and the π-conjugated anthracene moiety serves as the acceptor. This electronic arrangement is fundamental to the diverse and tunable fluorescent properties observed in these compounds.
The fluorescence of anthracene derivatives is characterized by distinct excitation and emission spectra. For a simple anthracene molecule in water, characteristic emission peaks appear at 380 nm, 400 nm, and 425 nm upon excitation at 250 nm. nih.gov The introduction of substituents, such as the amino group in 2-amino anthracene, can significantly alter these properties, with reported excitation and emission peaks at 336 nm and 513 nm, respectively. aatbio.com
In this compound derivatives, the amino alcohol group directly influences the electronic structure of the anthracene fluorophore. The non-bonding electrons of the nitrogen atom can participate in intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This ICT character often leads to a red-shift (bathochromic shift) in the emission spectrum compared to unsubstituted anthracene, as the excited state is stabilized. The extent of this shift is sensitive to the solvent polarity, with more polar solvents typically causing a larger red-shift. rsc.org
The absorption spectra of these derivatives generally show characteristic vibronic structures typical of the anthracene core, though these can be broadened or shifted by the substituent. For instance, a strong absorbance band between 250–340 nm can be attributed to n-π* and π-π* transitions. mdpi.com The photoluminescence quantum yield (Φf), a measure of fluorescence efficiency, is also highly dependent on the molecular structure and environment. Bulky substituents can enhance fluorescence by suppressing non-radiative decay pathways caused by intermolecular π-π stacking. mdpi.com
Table 1: Representative Photophysical Data of Anthracene Derivatives This table presents data for related anthracene compounds to infer the expected properties of this compound derivatives.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent/State |
|---|---|---|---|---|
| Anthracene | 250 | 380, 400, 425 | - | Water |
| 2-Amino Anthracene | 336 | 513 | - | Not Specified |
| 9,10-Diphenylanthracene | - | - | 0.90 | THF |
Data sourced from multiple scientific reports. nih.govaatbio.comrsc.orglookchem.com
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. lookchem.comrsc.org This property is the opposite of the more common aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated state. Anthracene derivatives have been shown to exhibit AIE. lookchem.comrsc.org
The AIE activity in derivatives of this compound can be attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In dilute solutions, the molecule can undergo free intramolecular torsion or rotation, particularly around the single bond connecting the amino alcohol group to the anthracene ring. These motions provide non-radiative pathways for the excited state to decay, resulting in weak fluorescence. lookchem.com However, in an aggregated state or in a viscous medium, these intramolecular rotations are physically hindered. This blockage of non-radiative decay channels forces the excited state to relax via radiative pathways, leading to a significant enhancement of fluorescence emission. lookchem.comrsc.org
The formation of aggregates can be induced by adding a poor solvent (like water) to a solution of the compound in a good solvent (like THF). lookchem.com The steric bulk provided by the substituent group can prevent the kind of close π-π stacking that typically leads to fluorescence quenching, further promoting the AIE effect. researchgate.net
Molecules containing electron-donating and electron-accepting groups linked by a single bond, such as this compound, are prime candidates for exhibiting Twisted Intramolecular Charge Transfer (TICT). rsc.orgrsc.org Upon photoexcitation, an electron is transferred from the donor (amino group) to the acceptor (anthracene moiety), forming a locally excited (LE) state. In polar solvents, this is often followed by a twisting motion around the D-A single bond to form a geometrically relaxed, highly polar TICT state. rsc.org
This process can result in dual fluorescence: a higher-energy emission band from the LE state and a lower-energy, significantly red-shifted band from the TICT state. rsc.org The TICT state is often dark or weakly fluorescent, providing a pathway for non-radiative decay that can quench fluorescence. researchgate.net However, in some systems, the TICT state itself can be emissive. The relative intensities of the LE and TICT emission bands are highly dependent on solvent polarity and viscosity. rsc.org In polar environments, the stabilization of the charge-separated TICT state is enhanced, favoring the red-shifted emission. rsc.org Computational studies and transient absorption spectroscopy are key techniques used to identify and characterize the formation and dynamics of TICT states. acs.org
Applications in Optical Sensing for Chemical Analytes
The sensitivity of the fluorescent properties of this compound derivatives to their local environment makes them excellent candidates for the development of chemosensors. The amino and hydroxyl groups can act as binding sites for various analytes, and this binding event can trigger a measurable change in the fluorescence output (e.g., "turn-on," "turn-off," or ratiometric response).
The anthracenyl amino alcohol scaffold can be readily modified to create fluorescent probes with high selectivity and sensitivity for specific chemical targets, particularly metal ions. The nitrogen and oxygen atoms of the amino alcohol moiety can act as a chelation site.
Heavy Metal Ion Sensing: Anthracene-based sensors have been successfully developed for the detection of various heavy metal ions. For example, probes have been designed to selectively detect Cd(II), Zn(II), and Pb(II). nih.gov The binding of the metal ion to the receptor part of the sensor can modulate the photophysical processes. For instance, binding can inhibit photoinduced electron transfer (PET), a common quenching mechanism, leading to a "turn-on" fluorescence response. nih.gov Probes for the highly toxic Hg(II) ion have been created, often operating via a "turn-on" mechanism with detection limits in the nanomolar range. acs.org
Transition Metal Ion Sensing: Sequential detection of different metal ions, such as Zn(II) followed by Cu(II), has been achieved using anthracene-based receptors. researchgate.net Similarly, selective probes for Cr(III) have been developed that show a rapid, "turn-on" fluorescence response upon binding. nih.govnih.gov
pH Sensing: The amino group in these derivatives is basic and can be protonated at low pH. This protonation alters the electron-donating ability of the nitrogen atom, which in turn affects the ICT and PET processes. This change provides a mechanism for pH sensing, where the fluorescence intensity or wavelength is dependent on the pH of the solution. rsc.org
Table 2: Examples of Anthracene-Based Fluorescent Probes
| Probe Type | Target Analyte | Sensing Mechanism | Fluorescence Response |
|---|---|---|---|
| Anthracene-Diazacrown Ether | Cd(II), Zn(II) | Chelation-enhanced fluorescence | Enhancement |
| Anthracene-Thioacetal | Hg(II) | Hg(II)-promoted desulfurization | "Turn-on" |
| Anthracene-Schiff Base | Cr(III) | Inhibition of PET / Hydrolysis | "Turn-on" |
| Anthracene-Dipyridylamine | Zn(II), Cu(II) | Chelation / Metal Displacement | "Off-on" then Quenching |
Data compiled from various research articles. nih.govnih.govacs.orgresearchgate.netrsc.org
Research into Optoelectronic Material Development
Anthracene derivatives are a significant class of materials in optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs), due to their high photoluminescence quantum yields, good thermal stability, and tunable emission colors. openaire.eursc.org The introduction of an amino group, as in the 2-amino-anthracene framework, provides a building block for novel organic semiconductors. rsc.org
Derivatives of this compound can be investigated for their potential in optoelectronic devices. The donor-acceptor structure is beneficial for charge transport properties. Research on related 2-amino-anthracene molecules has shown they can act as organic semiconductors with measurable hole mobility and significant photo-responsivity, making them suitable for applications in organic field-effect transistors (OFETs) and organic phototransistors. rsc.org
In the context of OLEDs, anthracene derivatives are widely used as blue, green, and even red-emitting materials. rsc.org By attaching bulky side groups, such as in the case of this compound, intermolecular interactions that often quench luminescence in the solid state can be suppressed, leading to efficient emission in thin films. openaire.eu The excellent film-forming properties of many anthracene derivatives are also a significant advantage for the fabrication of multilayer OLED devices. researchgate.net Research continues to focus on synthesizing new derivatives with improved stability and efficiency for next-generation displays and solid-state lighting.
Studies as Components in Organic Light-Emitting Diodes (OLEDs)
While direct studies incorporating this compound into Organic Light-Emitting Diode (OLED) architectures are not extensively reported in the literature, the well-established performance of other anthracene derivatives allows for an informed discussion of its potential. Anthracene-based compounds are widely used as blue light-emitting materials and host materials in OLEDs due to their wide bandgap and high photoluminescence efficiency. nih.govpk.edu.pl The anthracene core in this compound is the primary luminophore, responsible for the emission of light.
The amino and hydroxyl groups in the ethan-1-ol side chain could play several roles. They can influence the solubility of the molecule, which is a critical factor for device fabrication via solution-processing techniques. Furthermore, these polar groups can affect the intermolecular interactions and the solid-state packing of the material in thin films, which in turn influences charge transport and device efficiency. The introduction of such substituents can also be used to tune the energy levels (HOMO and LUMO) of the molecule to achieve better charge injection and balance in the OLED device. For instance, computational studies on various substituted anthracenes have shown that the nature and position of the substituent groups significantly impact the electronic properties, which are crucial for optimizing OLED performance. nih.gov
A key challenge in blue OLEDs is achieving high efficiency and long operational stability. The molecular design of anthracene derivatives, including the strategic placement of substituent groups, is a primary approach to address these issues. The amino alcohol functionality could potentially lead to the formation of intermolecular hydrogen bonds, which might enhance the morphological stability of the amorphous films used in OLEDs, although this could also lead to aggregation-caused quenching, which would be detrimental to performance.
Table 1: Performance of Selected Anthracene Derivatives in OLEDs
This table presents data for related anthracene compounds to provide context for the potential performance of this compound.
| Compound | Role | Max. Emission (nm) | External Quantum Efficiency (%) | Current Efficiency (cd/A) |
|---|---|---|---|---|
| 9,10-bis(2-naphthyl)anthracene (BNA) | Emitter | 430 | ~5 | Not Reported |
| 2-NaAn-1-PNa | Host | 460 (Device) | 8.3 | 9.3 |
Data sourced from references chemrxiv.orgsigmaaldrich.comacs.org.
Investigation for Use in Organic Field-Effect Transistors (OFETs)
The application of anthracene and its derivatives in Organic Field-Effect Transistors (OFETs) has been a subject of intense research, owing to their excellent charge transport characteristics. rsc.org Anthracene itself exhibits good hole mobility. The planar structure of the anthracene core facilitates strong π-π stacking in the solid state, which is essential for efficient charge hopping between adjacent molecules.
For this compound, the potential for OFET applications would largely depend on its solid-state packing and thin-film morphology. The amino alcohol side chain would introduce significant steric hindrance, potentially disrupting the ideal co-facial π-stacking of the anthracene cores that is beneficial for high charge mobility. However, careful engineering of the substitution pattern can sometimes lead to favorable 2D brickwork or herringbone packing motifs that still allow for efficient charge transport.
Research on other functionalized anthracenes has demonstrated that hole mobilities can be tuned over a wide range by modifying the substituents. For example, a novel semiconductor based on 2-amino-anthracene was reported to have a field-effect hole mobility of 5.22 × 10⁻⁵ cm²/Vs. rsc.org While this value is modest, it demonstrates that amino-functionalized anthracenes can indeed function as the active layer in an OFET. The amino and hydroxyl groups could also influence the interaction with the dielectric surface, which can affect the growth of the semiconductor film and the density of charge traps at the interface.
Table 2: Charge Transport Properties of Selected Anthracene Derivatives in OFETs
This table provides data for related anthracene compounds to illustrate the range of mobilities observed.
| Compound | Hole Mobility (cm²/Vs) | ON/OFF Ratio |
|---|---|---|
| 2-amino-anthracene derivative (10-OPIA) | 5.22 × 10⁻⁵ | 10⁴ |
Data sourced from references sigmaaldrich.comrsc.org.
Potential in Photovoltaic Material Research
In the realm of organic photovoltaics (OPVs), anthracene derivatives have been explored as electron-donating materials in the active layer of solar cells. The primary requirements for a good donor material are strong absorption in the solar spectrum, appropriate energy levels for efficient charge separation at the donor-acceptor interface, and good charge transport properties.
The anthracene core of this compound provides the necessary photo-absorbing and electron-donating properties. The absorption profile of anthracene is mainly in the UV and blue regions of the spectrum. The amino alcohol substituent could potentially be used to modify the electronic properties of the molecule. For instance, the amino group, being an electron-donating group, can raise the Highest Occupied Molecular Orbital (HOMO) energy level. This tuning is critical for optimizing the open-circuit voltage (Voc) of the solar cell, which is related to the energy difference between the HOMO of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.
Theoretical studies on various anthracene-based compounds have been conducted to predict their suitability for solar cell applications by calculating their HOMO, LUMO, and band gap energies. pk.edu.pl These studies suggest that by carefully selecting the substituent groups, the electronic properties of anthracene derivatives can be tailored for efficient photovoltaic performance. While no specific photovoltaic data for this compound are available, the general principles suggest it could be a candidate for such research, likely requiring further molecular engineering to broaden its absorption spectrum.
Evaluation of Photoconductive Properties for Organic Phototransistors
Organic phototransistors (OPTs) are devices that combine the light-sensing capabilities of a photodiode with the signal amplification of a transistor. Materials used in OPTs should exhibit a strong photoresponse, meaning that their conductivity should increase significantly upon illumination.
Anthracene derivatives are known to be photoconductive. A study on a novel 2-amino-anthracene derivative demonstrated its potential for use in organic phototransistors, exhibiting a large photoconductive gain of over 100 and a photo-responsivity of more than 1 A/W. rsc.org This indicates that the presence of an amino group on the anthracene scaffold is compatible with, and can even be beneficial for, photoconductive applications.
For this compound, the anthracene moiety would act as the light-absorbing component. Upon absorption of a photon, an exciton (B1674681) (a bound electron-hole pair) is generated. The efficiency of the phototransistor would then depend on the efficiency of exciton dissociation into free charge carriers and the subsequent transport of these carriers to the electrodes. The amino and hydroxyl groups could influence these processes by affecting the local dielectric environment and the intermolecular interactions, which play a role in exciton dissociation.
Electrogenerated Chemiluminescence (ECL) Studies
Electrogenerated chemiluminescence (ECL) is a process where light is produced from the reaction of electrochemically generated species. Anthracene and its derivatives are classic examples of molecules that exhibit strong ECL. The process typically involves the electrochemical generation of the radical cation and radical anion of the molecule, which then annihilate to produce an excited state that emits light.
While specific ECL studies on this compound have not been found, the behavior of other anthracene derivatives provides a strong indication of its potential. For example, 9,10-bis(2-naphthyl)anthracene (BNA) has been shown to produce strong and intense ECL with high efficiency. acs.org The fundamental electronic structure of the anthracene core in this compound should allow for the generation of the necessary radical ions.
The amino and hydroxyl substituents would likely affect the electrochemical potentials required for the oxidation and reduction of the molecule. They could also influence the stability of the resulting radical ions, which is a critical factor for achieving high ECL efficiency. The polarity of the side chain could also affect the solubility of the compound in the solvents typically used for ECL measurements.
Elaboration of Structure-Property Relationships and Design Principles for Advanced Photonic Applications
The potential of this compound in various photonic applications is best understood through the lens of established structure-property relationships for anthracene derivatives. The design of these materials is a multi-parameter optimization problem, where the core aromatic system and the peripheral substituents are tailored to achieve the desired optical and electronic properties. mdpi.com
The Anthracene Core: The rigid and planar anthracene core is the foundation of the photophysical properties of these molecules. It is responsible for the characteristic blue fluorescence and high quantum yield. mdpi.com The extended π-system allows for efficient charge transport. However, the planarity of anthracene can also lead to strong π-π interactions and aggregation, which can sometimes quench fluorescence in the solid state.
Substitution at the 9- and 10-positions: The 9- and 10-positions of the anthracene core are highly reactive and are common sites for functionalization. mdpi.com Introducing substituents at these positions can have a profound impact on the molecule's properties. For this compound, the attachment of the amino alcohol group at the 9-position can:
Influence Molecular Packing: The bulky side chain can disrupt the co-facial stacking of the anthracene cores, which can be beneficial in OLEDs to prevent aggregation-induced quenching, but potentially detrimental in OFETs where strong π-π overlap is desired for high mobility.
Tune Electronic Properties: The electronic nature of the substituent (electron-donating or -withdrawing) can alter the HOMO and LUMO energy levels of the anthracene core. An amino group is generally electron-donating, which would raise the HOMO level. This is a key principle in designing materials for OLEDs and OPVs to match the energy levels of other materials in the device stack.
Enhance Solubility and Processability: The amino alcohol group can improve the solubility of the otherwise rigid anthracene core in common organic solvents, facilitating device fabrication from solution.
Introduce Specific Interactions: The amino and hydroxyl groups can participate in hydrogen bonding, which can influence the self-assembly and morphology of thin films. This can be exploited to control the orientation of the molecules on a substrate, which is crucial for optimizing charge transport in OFETs.
The Amino Alcohol Moiety: The vicinal amino alcohol is a common structural motif in medicinal chemistry and can also play a significant role in materials science. In the context of this compound, this functional group introduces chirality (if a single enantiomer is used), polarity, and the potential for further chemical modification. The presence of both a hydrogen-bond donor (hydroxyl and amino groups) and acceptor (amino nitrogen and hydroxyl oxygen) allows for complex intermolecular interactions.
Q & A
Q. What design principles apply to developing asymmetric syntheses of this amino alcohol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
